

Spectroscopic data (NMR, IR, Mass Spec) of 2-(3-Chlorophenyl)piperazine

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)piperazine

CAS No.: 52385-79-2

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Spectroscopic Data of 2-(3-Chlorophenyl)piperazine: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The structural characterization of novel or lesser-studied compounds is a cornerstone of chemical and pharmaceutical research. While extensive spectroscopic data is readily available for the widely studied 1-(3-chlorophenyl)piperazine isomer, a comprehensive experimental dataset for **2-(3-Chlorophenyl)piperazine** is not prevalent in publicly accessible databases. This guide, therefore, takes a dual approach. It first provides a detailed analysis of predicted spectroscopic data for **2-(3-Chlorophenyl)piperazine**, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Secondly, for comparative purposes and to provide a solid experimental baseline, it presents the available empirical data for the closely related 1-(3-Chlorophenyl)piperazine. This comparative methodology offers valuable insights into the influence of substituent positioning on the spectral characteristics of arylpiperazines.

Introduction to 2-(3-Chlorophenyl)piperazine

2-(3-Chlorophenyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The substitution of a 3-chlorophenyl group

at the second position of the piperazine ring results in a chiral center, leading to the existence of enantiomers. This structural feature is of significant interest in drug development, as stereochemistry often plays a crucial role in pharmacological activity. The piperazine moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of therapeutic effects.

The precise and unambiguous structural elucidation of such molecules is paramount. Spectroscopic techniques provide a powerful toolkit for this purpose, each offering a unique window into the molecular architecture.

Predicted Spectroscopic Data of 2-(3-Chlorophenyl)piperazine

Due to the absence of readily available experimental spectra for **2-(3-Chlorophenyl)piperazine**, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum is anticipated to be more complex than its 1-substituted isomer due to the asymmetry introduced by the C2-substitution.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.2-7.4	m	4H	Ar-H	The aromatic protons of the 3-chlorophenyl group are expected in this region, with complex splitting due to their differing electronic environments.
~3.5-3.7	m	1H	C2-H	The proton at the chiral center, deshielded by the adjacent nitrogen and the aromatic ring.
~2.8-3.2	m	6H	Piperazine CH ₂	The six methylene protons of the piperazine ring will exhibit complex splitting patterns due to their diastereotopic nature.
~1.8-2.2	br s	1H	N-H	The secondary amine proton, which may be broad and its chemical shift can be

concentration
and solvent
dependent.

Causality Behind Predicted Shifts: The C2-proton is expected to be a multiplet due to coupling with the adjacent methylene protons. The piperazine protons are no longer chemically equivalent as they are in the 1-substituted isomer (in its free base form), leading to more complex multiplets.

Predicted ^{13}C NMR Spectroscopy

The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~140-145	Ar-C (C-Cl)	The carbon bearing the chlorine atom is expected to be downfield.
~120-135	Ar-C	The remaining aromatic carbons.
~55-60	C2	The carbon of the chiral center, attached to both a nitrogen and the aryl group.
~45-55	Piperazine CH_2	The four methylene carbons of the piperazine ring.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups.

Predicted IR Data

Wavenumber (cm ⁻¹)	Vibration	Rationale
~3300	N-H Stretch	Characteristic of a secondary amine.
~3100-3000	Aromatic C-H Stretch	Typical for C-H bonds on a benzene ring.
~2950-2800	Aliphatic C-H Stretch	From the methylene groups of the piperazine ring.
~1600, 1475	C=C Stretch	Aromatic ring skeletal vibrations.
~1100-1000	C-N Stretch	Characteristic of amines.
~780	C-Cl Stretch	Indicative of the chloro-substituent on the aromatic ring.

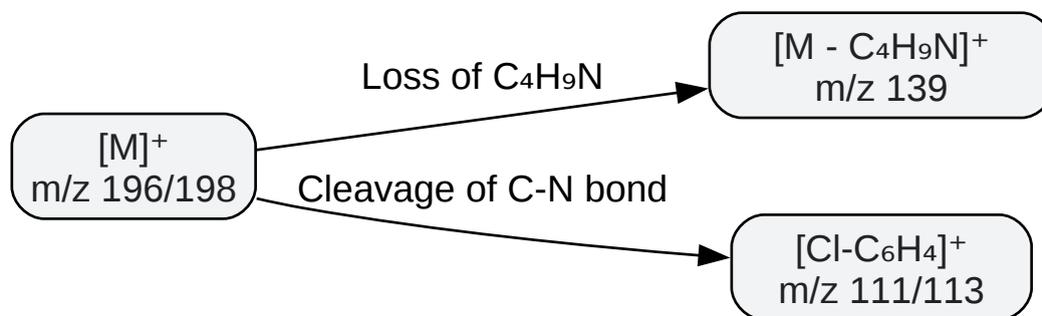
Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation	Rationale
196/198	[M] ⁺	Molecular ion peak, with the characteristic 3:1 isotopic pattern for a single chlorine atom.
139	[M - C ₄ H ₉ N] ⁺	Fragmentation of the piperazine ring.
111/113	[Cl-C ₆ H ₄] ⁺	Fragment corresponding to the chlorophenyl group.

Visualization of Predicted Fragmentation:



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Caption: Predicted major fragmentation pathways for **2-(3-Chlorophenyl)piperazine**.

Experimental Spectroscopic Data of 1-(3-Chlorophenyl)piperazine

For comparative analysis, the following sections detail the experimentally determined spectroscopic data for the 1-(3-Chlorophenyl)piperazine isomer.

¹H and ¹³C NMR Spectroscopy of 1-(3-Chlorophenyl)piperazine

¹H NMR Data (in DMSO-d₆, 400 MHz)[1]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
9.66	s	1H	N-H
7.26	t, J=8.1 Hz	1H	Ar-H
7.04	d, J=8.1 Hz	1H	Ar-H
6.96	s	1H	Ar-H
6.87	d, J=8.1 Hz	1H	Ar-H
3.46	t, J=5.5 Hz	4H	Piperazine CH ₂
3.18	t, J=5.5 Hz	4H	Piperazine CH ₂

¹³C NMR Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
152.2	Ar-C (C-N)
134.1	Ar-C (C-Cl)
130.8	Ar-CH
119.5	Ar-CH
115.9	Ar-CH
115.0	Ar-CH
48.6	Piperazine CH ₂
44.9	Piperazine CH ₂

Infrared (IR) Spectroscopy of 1-(3-Chlorophenyl)piperazine

IR Data

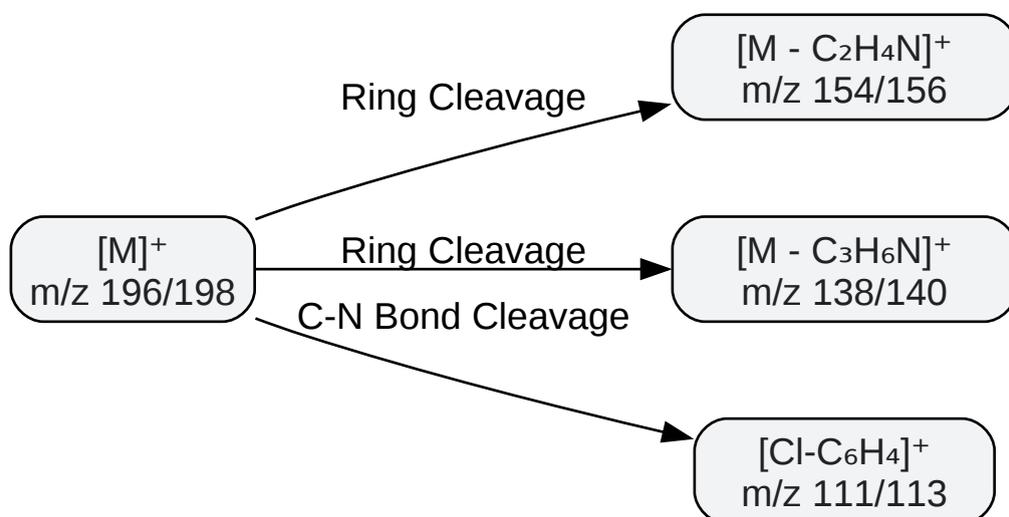
Wavenumber (cm ⁻¹)	Vibration
~3320	N-H Stretch
~3050	Aromatic C-H Stretch
~2930, 2840	Aliphatic C-H Stretch
~1595, 1480	C=C Stretch (Aromatic)
~1230	C-N Stretch
~770	C-Cl Stretch

Mass Spectrometry (MS) of 1-(3-Chlorophenyl)piperazine

Mass Spectrometry Data (Electron Ionization)[2]

m/z	Relative Intensity	Interpretation
196/198	30% / 10%	[M] ⁺
154/156	100% / 33%	[M - C ₂ H ₄ N] ⁺
138/140	20% / 7%	[M - C ₃ H ₆ N] ⁺
111/113	15% / 5%	[Cl-C ₆ H ₄] ⁺

Visualization of Fragmentation:

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Caption: Major fragmentation pathways for 1-(3-Chlorophenyl)piperazine.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for arylpiperazine compounds.

NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm

NMR tube.

- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ^1H spectrum.
- **Data Processing:** Process the raw data (Free Induction Decay) using Fourier transformation. Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak or an internal standard.

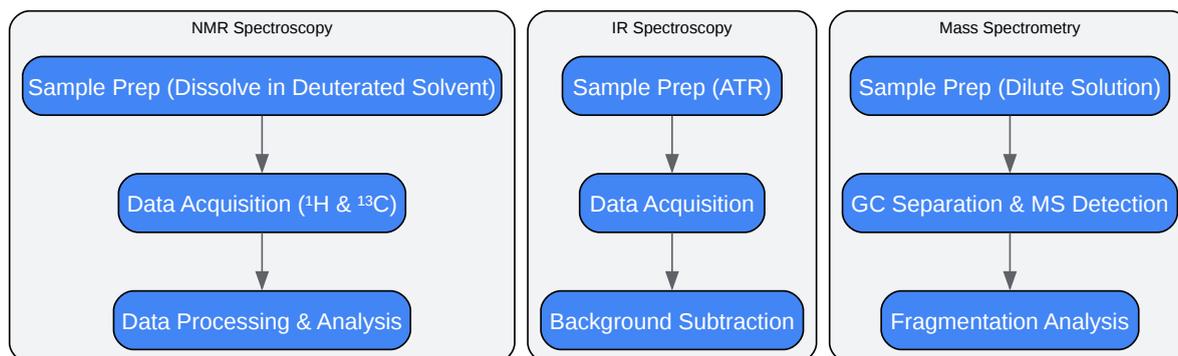
IR Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** Perform a background subtraction to remove atmospheric contributions (e.g., CO_2 , H_2O).

Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
- **GC Separation:** Inject the sample into the Gas Chromatograph (GC) equipped with an appropriate capillary column to separate the analyte from any impurities.
- **MS Detection:** The eluent from the GC is introduced into the Mass Spectrometer (MS), where the sample is ionized (typically by Electron Ionization - EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Experimental Workflow Visualization:



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Caption: General experimental workflows for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic characteristics of **2-(3-Chlorophenyl)piperazine** and a comparative analysis with the experimental data of its 1-substituted isomer. The predicted data serves as a valuable reference for researchers working on the synthesis and characterization of this and related compounds. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for arylpiperazine derivatives. As research in this area continues, it is anticipated that experimental data for **2-(3-Chlorophenyl)piperazine** will become available, allowing for a direct comparison with the theoretical predictions outlined in this guide.

References

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